Lipophilicity Advantage Over the Methylsulfonyl Analog: LogP 0.81 vs 0.42 (Δ +0.39)
4-[2-(Ethanesulfonyl)ethyl]piperidine exhibits a computed LogP of 0.81 , which is 0.39 log units higher than its direct methylsulfonyl analog, 4-[2-(methylsulfonyl)ethyl]piperidine (LogP 0.42) . Both values are derived from the same computational methodology (Leyan/ACD predictor), enabling cross-study comparability. The added methylene unit in the ethyl group increases lipophilicity while maintaining identical TPSA (46.17 Ų) and H-bond donor/acceptor counts, thereby improving predicted membrane permeability without compromising aqueous solubility thresholds.
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP 0.81 (4-[2-(ethanesulfonyl)ethyl]piperidine, CAS 1706450-78-3) |
| Comparator Or Baseline | LogP 0.42 (4-[2-(methylsulfonyl)ethyl]piperidine, CAS 718610-58-3) |
| Quantified Difference | ΔLogP = +0.39 (ethyl analog is ~2.5× more lipophilic) |
| Conditions | Computed LogP using ACD/Labs or equivalent predictor, as reported by Leyan product datasheets |
Why This Matters
A ΔLogP of +0.39 can be the difference between a compound that crosses the blood-brain barrier and one that does not; in CNS-targeted fragment-based drug discovery, this increment directly influences hit-to-lead prioritization and series progression decisions.
